molecular formula C13H13F6N3O4S2 B3041952 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide CAS No. 433337-24-7

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

Cat. No.: B3041952
CAS No.: 433337-24-7
M. Wt: 453.4 g/mol
InChI Key: HJHSZIBZANYEGW-UHFFFAOYSA-N
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Description

Historical Context of Imidazolium-Based Ionic Liquids in Academic Investigations

The development of [Bnmim][Tf₂N] is rooted in the 1980s exploration of 1,3-dialkylimidazolium chlorides by Wilkes et al., which established imidazolium cations as versatile platforms for IL design. Early work demonstrated that substituting alkyl chains with aromatic groups could modulate electronic properties through resonance effects, though systematic studies remained limited until the 2000s. The first synthesis of [Bnmim][Tf₂N] in 2002 marked a paradigm shift, introducing benzyl groups as structural elements capable of π-π interactions without compromising thermal stability.

Comparative analysis reveals that while 1-hexyl-3-methylimidazolium bistriflimide ([C₆mim][Tf₂N]) has been referenced in over 1,097 studies, [Bnmim][Tf₂N] appears in only 75 non-patent publications as of 2024. This disparity underscores the underutilized potential of benzyl-functionalized cations despite their unique electronic characteristics. The IL's melting point of 23°C facilitates room-temperature applications, contrasting with earlier imidazolium salts requiring elevated temperatures for liquefaction.

Positional Isomerism and Cationic Architecture in Functional Ionic Liquid Design

The benzyl group at the N(1) position induces distinct electronic effects compared to alkyl chains. Nuclear magnetic resonance (NMR) studies show a 0.16 ppm downfield shift for the C(2)-H proton in [Bnmim][Tf₂N] (δ = 9.26 ppm in d₆-DMSO) relative to [Cₙmim][Tf₂N] analogs. This deshielding arises from the electron-withdrawing resonance of the benzyl substituent, enhancing cation-anion interactions through increased hydrogen bond acidity.

Structural comparisons with alkylated analogs reveal surprising density relationships. Despite containing five additional carbon atoms, [Bnmim][Tf₂N] (1.49 g/cm³) exhibits comparable density to [C₂mim][Tf₂N] (1.52 g/cm³) and significantly higher density than [C₇mim][Tf₂N] (1.38 g/cm³) at 25°C. This anomaly suggests compact molecular packing facilitated by π-cation interactions between aromatic rings and imidazolium cores.

Table 1: Comparative Physicochemical Properties of Selected Imidazolium ILs

Property [Bnmim][Tf₂N] [C₂mim][Tf₂N] [C₇mim][Tf₂N]
Density (g/cm³, 25°C) 1.49 1.52 1.38
Viscosity (cP, 20°C) 350 52 225
Conductivity (mS/cm) 0.62 8.8 1.4
Molar Volume (cm³/mol) 304.3 248.2 385.5

Data sources:

Rationale for Anion Selection: Bis((trifluoromethyl)sulfonyl)amide in Advanced Material Systems

The bis((trifluoromethyl)sulfonyl)amide ([Tf₂N]⁻) anion synergizes with benzyl-functionalized cations through three mechanisms:

  • Charge Delocalization : The sulfonyl groups distribute negative charge over four oxygen atoms, reducing Coulombic interactions with cations.
  • Hydrophobic Character : Perfluorinated chains impart water immiscibility (log P > 3.5), enabling biphasic extraction systems.
  • Coordination Flexibility : Tf₂N⁻ acts as a weak-field ligand, participating in outer-sphere complexes with metal ions while maintaining IL stability.

In europium(III) extraction studies, Tf₂N⁻ demonstrates unique solvation behavior. Time-resolved laser-induced fluorescence spectroscopy (TRLFS) reveals complete dehydration of Eu(tta)₃ chelates in [Bnmim][Tf₂N], forming [Eu(tta)₃(Tf₂N)]⁻ adducts. This contrasts with hydration retention in perchlorate-based ILs, highlighting Tf₂N⁻'s ligand displacement capability.

The anion's steric profile also influences transport properties. Molecular dynamics simulations indicate that Tf₂N⁻'s conformational flexibility (trans vs. cis orientations) reduces rotational energy barriers, contributing to [Bnmim][Tf₂N]'s relatively low viscosity compared to ILs with rigid anions like [PF₆]⁻.

Properties

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;bis(trifluoromethylsulfonyl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N2.C2F6NO4S2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-8,10H,9H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSZIBZANYEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 1-benzyl-3-methylimidazolium chloride with lithium bis((trifluoromethyl)sulfonyl)amide . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Catalysis

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has been utilized as a catalyst in several organic reactions. Its ionic nature allows it to stabilize transition states effectively, leading to increased reaction rates and selectivity. For example, it has been shown to facilitate the synthesis of various organic compounds through Michael additions and cross-coupling reactions.

Electrochemistry

The compound is also significant in the field of electrochemistry, particularly as an electrolyte in batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an excellent candidate for use in lithium-ion batteries, enhancing performance while reducing flammability risks associated with traditional organic solvents . Studies have demonstrated that using this ionic liquid can improve the efficiency of charge transfer processes in electrochemical cells .

Separation Processes

Another prominent application is in separation technologies, particularly liquid-liquid extraction and chromatography. The unique solvation properties of ionic liquids allow for selective extraction of various compounds from mixtures, making them ideal for environmental applications such as pollutant removal from water . Research has shown that using 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide can significantly enhance the separation efficiency of target compounds compared to conventional solvents .

Case Study 1: Catalytic Activity in Organic Synthesis

A study by Tamada et al. (2007) demonstrated the effectiveness of 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide in promoting Michael addition reactions under mild conditions. The results indicated a marked increase in yield compared to traditional catalysts, showcasing its potential for sustainable chemistry practices.

Case Study 2: Application in Lithium-ion Batteries

Research conducted by Singh et al. (2016) highlighted the use of this ionic liquid as an electrolyte in lithium-ion batteries, where it exhibited superior conductivity and thermal stability compared to conventional electrolytes. This study underscored the compound's ability to enhance battery performance while minimizing safety hazards associated with volatile organic solvents.

Case Study 3: Environmental Remediation

In a study focused on environmental applications, Cvjetko et al. (2012) explored the use of this ionic liquid for the extraction of heavy metals from contaminated water sources. The findings revealed that it could selectively bind to metal ions, facilitating their removal and demonstrating its utility in environmental cleanup efforts.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazolium-based ILs sharing the [NTf₂]⁻ anion. Key differences arise from variations in the cation’s substituents, which influence physicochemical and functional properties.

Structural and Molecular Characteristics

Table 1: Molecular Properties of Selected Imidazolium [NTf₂]⁻ ILs

Compound Name Cation Substituents Molecular Formula Molecular Weight (g/mol)
1-Benzyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ Benzyl (C₆H₅CH₂–), methyl C₁₃H₁₅F₆N₃O₄S₂ ~460 (estimated)
1-Butyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ Butyl (C₄H₉–), methyl C₁₀H₁₅F₆N₃O₄S₂ 419.36
1-Hexyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ Hexyl (C₆H₁₃–), methyl C₁₂H₁₉F₆N₃O₄S₂ 439.41
1-Ethyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ Ethyl (C₂H₅–), methyl C₈H₁₁F₆N₃O₄S₂ 391.31
1-Allyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ Allyl (CH₂CHCH₂–), methyl C₉H₁₁F₆N₃O₄S₂ 403.32

Key Observations :

  • Benzyl vs. Alkyl Groups: The benzyl group increases molecular weight and steric bulk compared to linear alkyl chains (butyl, hexyl).
  • Allyl Substitution : The allyl group introduces unsaturation, which may alter reactivity and solubility in polar solvents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Conductivity (mS/cm) Viscosity (cP) Thermal Stability (°C) Notable Applications
1-Benzyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ Not reported High (estimated) >300 (estimated) Electrochemical studies
1-Hexyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ 2.27 (30°C) Moderate ~350 Gas solubility enhancement
1-Butyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ ~1.5–2.0 (25°C)* Moderate ~400 PVC membrane electrolytes
1-Ethyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ ~8.0 (25°C)* Low ~375 General-purpose IL

*Typical conductivity ranges for alkyl-imidazolium [NTf₂]⁻ ILs .

Key Findings :

  • Conductivity : Shorter alkyl chains (e.g., ethyl) yield higher conductivity due to lower viscosity. The benzyl analog’s conductivity is likely reduced by its bulky aromatic group .
  • Thermal Stability : All [NTf₂]⁻-based ILs exhibit high thermal stability (>300°C). Benzyl substitution may further enhance this due to aromatic rigidity .
  • Viscosity : Allyl and benzyl derivatives are expected to have higher viscosity than alkyl analogs, impacting their utility in flow-based applications .
Electrochemical Stability
  • Benzyl Derivative: The aromatic cation in 1-benzyl-3-methyl-1H-imidazol-3-ium [NTf₂]⁻ may improve cathodic stability in non-aqueous electrolytes, as seen in benzimidazolium analogs used for iridium catalysis studies .
  • Hexyl and Butyl Derivatives : These are preferred in plasticized PVC membranes for their balance of conductivity and compatibility with organic matrices .
Solubility and Catalysis
  • Allyl Group : Unsaturation in 1-allyl-3-methylimidazolium [NTf₂]⁻ could facilitate coordination in transition metal catalysis, though this is less explored .

Biological Activity

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide, also known by its CAS number 433337-24-7, is an imidazolium-based ionic liquid that has garnered attention for its diverse biological activities. This compound's unique structural properties contribute to its potential applications in various fields, including medicinal chemistry and environmental science.

The molecular formula of 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is C13H13F6N3O4S2C_{13}H_{13}F_6N_3O_4S_2, with a molecular weight of 453.38 g/mol. It has a melting point of 23 °C and exhibits a viscosity of 350 cP at 20 °C, indicating its potential as a solvent in various chemical reactions and processes .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazolium derivatives, including 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide. In vitro testing has shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, it was found to possess minimum inhibitory concentration (MIC) values comparable to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Overview

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus20–40
Escherichia coli40–70
Methicillin-resistant Staphylococcus aureus (MRSA)<40

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines, including fish Channel Catfish Ovary (CCO) cells, have indicated that while some imidazolium ionic liquids exhibit toxicity, the specific effects of 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide require further investigation. Initial findings suggest that its cytotoxic effects are dose-dependent and vary significantly across different biological systems .

The biological activity of imidazolium compounds is often attributed to their ability to disrupt cellular membranes and interfere with metabolic processes. The presence of the trifluoromethylsulfonyl moiety enhances the lipophilicity and overall bioactivity of the compound, allowing it to penetrate cellular barriers more effectively than other ionic liquids .

Case Studies

A comparative study examined the effects of various imidazolium-based ionic liquids on surfactant behavior and self-aggregation. It was observed that 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide influenced the surface tension and conductivity of solutions containing cationic, anionic, and nonionic surfactants, indicating its potential role in formulation chemistry .

Q & A

Q. What are the recommended synthesis protocols for 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide?

Synthesis typically involves a two-step process:

Quaternization : React 1-methylimidazole with benzyl bromide under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 24–48 hours to form the 1-benzyl-3-methylimidazolium bromide intermediate.

Anion exchange : Treat the bromide salt with lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) in aqueous or dichloromethane media. Stir for 12–24 hours, followed by extraction, washing, and vacuum drying .
Key considerations: Monitor reaction progress via ¹H NMR to confirm complete anion exchange. Purity is critical; residual halides can affect electrochemical performance.

Q. How should researchers characterize the purity and structure of this ionic liquid?

  • ¹H/¹³C NMR : Confirm cation structure (e.g., benzyl proton signals at ~5.3 ppm) and absence of unreacted precursors .
  • FTIR : Detect characteristic peaks for NTf₂⁻ (e.g., SO₂ asymmetric stretch at ~1350 cm⁻¹, CF₃ at ~1200 cm⁻¹).
  • Elemental Analysis (EA) : Verify C, H, N, S content within ±0.4% of theoretical values.
  • Karl Fischer Titration : Ensure water content <100 ppm for electrochemical applications .

Q. What are the critical storage conditions to maintain stability?

Store under anhydrous conditions in sealed glass vials with inert gas (Ar/N₂). Recommended temperature: <30°C. Avoid prolonged exposure to light, as imidazolium salts can undergo photodegradation .

Advanced Research Questions

Q. How does the benzyl substituent influence electrochemical stability compared to alkyl-substituted analogs (e.g., 1-butyl-3-methylimidazolium NTf₂)?

The benzyl group enhances π-π interactions with aromatic electrolytes or electrodes, potentially improving ionic conductivity in certain systems. However, it may reduce thermal stability compared to alkyl chains (e.g., butyl) due to weaker C–H bonds in the benzyl group. Electrochemical stability windows (ESW) are typically 4.0–4.5 V vs. Li/Li⁺, slightly narrower than alkyl analogs (4.5–5.0 V) due to benzyl ring reactivity at high potentials . Methodological tip: Use cyclic voltammetry (CV) with a Pt working electrode and Li reference to assess ESW in acetonitrile or propylene carbonate.

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., density, viscosity)?

Discrepancies often arise from impurities, moisture, or measurement techniques. For example:

  • Density : Values range from 1.40–1.45 g/cm³ at 25°C. Use a calibrated densitometer and report temperature control (±0.1°C).
  • Viscosity : High variability (80–150 mPa·s at 25°C) due to trace water. Pre-dry samples under vacuum (10⁻³ mbar, 60°C, 24 h) before measurement .
    Validation: Cross-check with independent methods (e.g., viscometry vs. computational modeling).

Q. How can researchers optimize this ionic liquid for use in lithium-ion battery electrolytes?

  • Additive screening : Blend with 0.1–1.0 M LiNTf₂ and carbonate solvents (EC/DMC) to enhance Li⁺ transference number.
  • Interfacial studies : Use electrochemical impedance spectroscopy (EIS) to analyze solid-electrolyte interphase (SEI) formation on Li-metal anodes.
  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>300°C for NTf₂⁻ salts) .

Q. What are the challenges in computational modeling of this compound’s solvent interactions?

  • Force field accuracy : Existing models (e.g., OPLS-AA) may not fully capture benzyl-NTf₂⁻ van der Waals interactions. Validate with ab initio molecular dynamics (AIMD).
  • Solvation dynamics : Use COSMO-RS to predict activity coefficients in mixed solvents (e.g., water, acetonitrile) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide
Reactant of Route 2
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1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

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